6-Fluoro-6-methyl-1,4-oxazepane
Description
Structure
2D Structure
Properties
IUPAC Name |
6-fluoro-6-methyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSBCAZNRXORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Fluoro 6 Methyl 1,4 Oxazepane
Strategies for 1,4-Oxazepane (B1358080) Ring Construction
The formation of the seven-membered 1,4-oxazepane ring is a challenging synthetic task. Various strategies have been developed, broadly categorized into intramolecular cyclization and ring expansion methodologies.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for constructing the 1,4-oxazepane scaffold. These methods involve the formation of a key bond to close the seven-membered ring from a linear precursor.
One of the most robust methods for synthesizing 1,4-oxazepanes involves the intramolecular cyclization of suitable precursors such as alkenols, alkynols, and hydroxyketones. rsc.orgnih.gov These reactions are typically promoted by Brønsted or Lewis acids. rsc.orgnih.gov
The cyclization of 3-aza-5-alkenols can be directed to selectively form 7-aryl-substituted oxazepanes. thieme-connect.comthieme-connect.com When treated with a catalytic amount of a palladium(II) species, copper(II) chloride as an oxidant, and an aryltin reagent, these substrates undergo a selective 7-endo-trig cyclization. thieme-connect.comthieme-connect.com This intramolecular alkoxylation, coupled with an arylating step, favors the formation of the seven-membered ring. thieme-connect.comthieme-connect.com In the absence of the arylating component, the reaction tends to yield six-membered morpholine (B109124) derivatives via a 6-exo-trig pathway. thieme-connect.comthieme-connect.com
Similarly, Lewis acid-mediated "endo-dig" hydroalkoxylation-reduction of internal alkynols provides a stereoselective route to 1,4-oxazepanes. acs.org This cascade reaction has been effectively used in the synthesis of various oxacycles. acs.org The use of internal alkynes can lead to the formation of 1,4-oxazepanes through a 7-endo-dig cyclization pathway followed by reduction. thieme-connect.com
The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine. rsc.orgnih.gov Cleavage of N-phenacyl nitrobenzenesulfonamides from the resin support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) results in the formation of 1,4-oxazepane derivatives. rsc.orgnih.gov The reaction proceeds through the intramolecular attack of a hydroxyl group on an in situ-formed ketone, followed by reduction. rsc.org
Table 1: Palladium-Catalyzed 7-Endo-Trig Cyclization of 3-Aza-5-Alkenols
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Allyl-N-tosylethanolamine | PdCl₂(CH₃CN)₂, CuCl₂, Bu₃SnPh | 7-Phenyl-4-tosyl-1,4-oxazepane | 78 | thieme-connect.com |
A regio- and stereoselective 7-endo cyclization through haloetherification represents an efficient method for synthesizing polysubstituted chiral 1,4-oxazepanes. acs.orgresearchgate.net This approach relies on the reaction of an unsaturated alcohol with a halogen source to induce cyclization. The stereoselectivity of this process is often controlled by the conformation of the substrate, while the regioselectivity is influenced by the asymmetry of the intermediate halonium ion. acs.orgresearchgate.net This methodology has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes in good yields and with moderate to excellent regio- and stereoselectivities. researchgate.net
Gold(I) catalysts have emerged as powerful tools for promoting the cycloisomerization of various unsaturated systems to form heterocyclic structures. frontiersin.org Gold's ability to act as a soft, carbophilic Lewis acid allows it to activate alkynes and allenes towards nucleophilic attack. acs.org
An efficient protocol for constructing oxazepane derivatives involves the gold(I)-catalyzed intramolecular cycloisomerization of alcohol-tethered vinylidenecyclopropanes. rsc.orgrsc.org By extending the carbon chain length of the vinylidenecyclopropane substrate, the formation of the seven-membered oxazepane ring is favored through a carbene-mediated process. rsc.orgrsc.orgresearchgate.net This method demonstrates good yields and a broad substrate scope under mild reaction conditions. rsc.orgrsc.org
Another gold-catalyzed approach involves the intramolecular cyclization of N-propargylic β-enaminones, which generates 1,4-oxazepine (B8637140) derivatives in moderate to good yields. acs.org This one-pot transformation is efficient and tolerates a range of substituents. acs.org
Table 2: Gold(I)-Catalyzed Cycloisomerization for Heterocycle Synthesis
| Substrate Type | Catalyst System | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Alcohol-tethered vinylidenecyclopropanes | Gold(I) complex | Oxazepanes | Chain length extension favors 7-membered ring formation | rsc.org, rsc.org |
The construction of the 1,4-oxazepane ring can also be achieved through condensation reactions followed by cyclization. For instance, the synthesis of 1,4-oxazepane-2,5-diones has been explored starting from amino acid precursors. researchgate.netnih.govacs.org Due to the conformational preference of the amide bond and the lability of the lactone, direct cyclization can be challenging. researchgate.netnih.govacs.org The use of specific N-protecting groups, such as a p-methoxybenzyl (PMB) group or pseudo-prolines, can facilitate the ring-closure to form the desired seven-membered dione (B5365651) core. researchgate.netnih.govacs.org
A solvent- and metal-free approach for synthesizing 1,4-oxazepine derivatives involves the base-promoted cyclization of alkynyl alcohols. organic-chemistry.orgnih.gov Using sodium hydride (NaH), these substrates undergo a regioselective exo-dig cyclization to yield the heterocyclic products. organic-chemistry.org The reaction is believed to proceed through an allene (B1206475) intermediate. organic-chemistry.org
Furthermore, imidazole-fused 1,4-benzoxazepines have been synthesized via 7-exo-dig cyclizations. nih.govacs.org This process involves the base-mediated cyclization of substrates containing either disubstituted or terminal alkyne functionalities. nih.govacs.org
Ring Expansion Methodologies
While less common than cyclization strategies, ring expansion methodologies offer an alternative route to the 1,4-oxazepane scaffold. dntb.gov.ua These methods typically involve the expansion of a smaller, pre-existing ring to form the desired seven-membered heterocycle. For example, certain reactions can be designed to expand a pyrrole (B145914) or other five- or six-membered ring system into a 1,4-oxazepane derivative. thieme-connect.de
Stereoselective and Enantioselective Fluorination Strategies
Metal-Mediated and Catalyzed Fluorination (e.g., Pd(IV)-mediated, Rh(III)-catalyzed)
Transition-metal-catalyzed reactions are powerful tools for the construction of complex molecules, including nitrogen-containing heterocycles. mdpi.com Palladium and rhodium catalysts, in particular, have been instrumental in developing C-H functionalization strategies for the synthesis of fluorinated molecules. mdpi.comnih.gov
Palladium-catalyzed fluorination often proceeds through a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org In the context of synthesizing fluorinated oxazepanes, a proposed mechanism involves the intramolecular aminopalladation of an unsaturated amine substrate, followed by oxidation of the Pd(II) intermediate to a Pd(IV) species using an appropriate oxidant and fluoride (B91410) source, such as AgF. beilstein-journals.orgnih.gov The final C-F bond is then formed via reductive elimination from the Pd(IV) complex. beilstein-journals.orgnih.gov The choice of ligands on the palladium center can be crucial for controlling the reaction's efficiency and selectivity. nih.gov For instance, the use of a bulky amino amide transient directing group has been shown to promote C(sp³)–F reductive elimination from a Pd(IV)–F intermediate. nih.gov While not explicitly detailed for 6-Fluoro-6-methyl-1,4-oxazepane, this methodology has been applied to the synthesis of β-fluorinated piperidines, suggesting its potential applicability to the oxazepane ring system. beilstein-journals.orgnih.gov
Rhodium(III)-catalyzed C-H activation is another effective strategy for synthesizing fluorinated heterocycles. sioc-journal.cnnih.gov These reactions typically employ a directing group to guide the regioselective functionalization of a C-H bond. For example, Cp*Rh(III) catalysts have been used for the C-H 3,3-difluoroallylation of indoles, followed by cyclization to yield fluorinated heterocycles. sioc-journal.cn The application of such a strategy to an appropriately substituted amino alcohol precursor could provide a pathway to this compound.
| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |
| Pd(OAc)₂ / PhI(OPiv)₂ | Unsaturated amines | AgF | Proceeds via a Pd(II)/Pd(IV) cycle with reductive elimination forming the C-F bond. beilstein-journals.orgnih.gov |
| Chiral Palladium Complex | β-ketoesters | N-Fluorobenzenesulfonimide | Enables enantioselective fluorination. nih.gov |
| Cp*Rh(III) | Indoles with directing group | N/A (difluoroallylating agent) | C-H activation followed by cyclization. sioc-journal.cn |
Hypervalent Iodine-Mediated Aminofluorination for Fluorinated Oxazepanes
Hypervalent iodine reagents have gained prominence as mild, environmentally friendly, and highly selective reagents for a variety of transformations, including fluorination. nih.govarkat-usa.org The use of a hypervalent fluoroiodine reagent, such as 1-fluoro-3,3-dimethyl-1,2-benziodoxole, in combination with a Lewis acid catalyst like Zn(BF₄)₂, provides an effective method for the synthesis of fluorinated oxazepanes from allylaminoethanols. acs.orgacs.orgarkat-usa.org
The reaction proceeds under mild conditions and generally affords the products in moderate to good yields. acs.orgacs.org The regioselectivity of the transformation is influenced by the substituents on the allylaminoethanol substrate. acs.orgacs.orgarkat-usa.org For substrates with an alkyl group at the R¹ position, a nucleophilic attack occurs at the least hindered corner of a proposed four-membered transition state, leading to the formation of the fluorinated oxazepane. arkat-usa.org This process exhibits high stereoselectivity, with the fluorine atom and the oxygen atom being on the same side in the intermediate. arkat-usa.org
| Reagent System | Substrate | Product | Key Features |
| 1-Fluoro-3,3-dimethyl-1,2-benziodoxole / Zn(BF₄)₂ | Allylaminoethanols | Fluorinated oxazepanes | Mild conditions, moderate to good yields, high stereoselectivity. acs.orgacs.orgarkat-usa.org |
| PhIO / HF·py | Functionalized aromatic olefins | Difluorinated compounds | Effective for fluorination of α-aryl-α,β-unsaturated ketones. researchgate.net |
Substrate-Controlled Diastereoselective Synthesis
The stereochemical outcome of the synthesis of polysubstituted chiral 1,4-oxazepanes can be effectively controlled by the substrate's existing stereochemistry. acs.org A notable method involves a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org While this specific method employs bromine for cyclization, the principles of substrate-controlled diastereoselectivity are broadly applicable.
In the context of fluorination, the diastereoselectivity of nucleophilic addition reactions to form fluorinated compounds can be significantly influenced by the nature of the reactants. For instance, the nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane to aldehydes has been shown to be a thermodynamically controlled and reversible process, affording β-fluorinated carbinols with high diastereoselectivity. cas.cn The presence of the fluorine atom plays a crucial role in both promoting the addition and enhancing the diastereoselectivity. cas.cn
The electrophilic fluorination of silylated N,O-heterocycles has also been demonstrated to produce fluorinated 1,2-oxazines with moderate to high diastereoselectivities, where the level and sense of diastereocontrol are dependent on the substitution pattern of the heterocyclic ring. researchgate.net
| Method | Substrate | Key Aspect | Outcome |
| Haloetherification | Chiral amino alcohols | 7-endo cyclization | High regio- and stereoselectivity. acs.org |
| Nucleophilic Addition | Aldehydes and α-fluorinated sulfone | Thermodynamic control | High diastereoselectivity for β-fluorinated carbinols. cas.cn |
| Electrophilic Fluorination | Silylated 1,2-oxazines | Substitution pattern | Moderate to high diastereoselectivity. researchgate.net |
Enantioselective Fluorination with Chiral Catalysts
The development of catalytic enantioselective fluorination methods is of great importance for accessing chiral organofluorine compounds. nih.govgoogle.com Chiral catalysts, including those based on palladium and chiral phosphoric acids, have been successfully employed to control the stereochemistry of fluorination reactions.
Chiral palladium complexes have been shown to catalyze the enantioselective fluorination of various β-ketoesters with excellent enantioselectivity (83-94% ee). nih.gov This approach is environmentally advantageous as it can proceed in solvents like ethanol. nih.gov More recently, a Pd(II)-catalyzed enantioselective C(sp³)–H fluorination has been developed using a chiral transient directing group, which controls the stereochemistry of the C–H insertion step. nih.gov
Chiral phosphoric acids have also emerged as effective catalysts for enantioselective transformations. They have been used in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee). nih.govsemanticscholar.org While not a direct fluorination, this method highlights the utility of chiral Brønsted acids in constructing chiral oxazepine scaffolds.
Furthermore, hypervalent iodine chemistry offers a pathway to enantioselective fluorination. The use of a chiral iodoarene catalyst in conjunction with a stoichiometric oxidant has been reported for the enantioselective fluorocyclization of alkenes. beilstein-journals.org
| Catalyst Type | Substrate Type | Reaction Type | Enantioselectivity |
| Chiral Palladium Complex | β-ketoesters | Electrophilic fluorination | 83-94% ee nih.gov |
| Chiral Phosphoric Acid | 3-Substituted oxetanes | Enantioselective desymmetrization | Up to 94% ee nih.govsemanticscholar.org |
| Chiral Iodoarene | Alkenes | Fluorocyclization | Good to excellent ee beilstein-journals.org |
Polymer-Supported Synthetic Routes to Chiral 1,4-Oxazepane Derivatives
Solid-phase synthesis offers a convenient and efficient platform for the preparation of heterocyclic libraries. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been successfully achieved using a polymer-supported approach starting from homoserine. rsc.orgresearchgate.netrsc.org
In this methodology, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin and subsequently reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. rsc.orgresearchgate.netrsc.org The cleavage of the resulting intermediate from the polymer support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yields the 1,4-oxazepane derivatives. rsc.orgresearchgate.netrsc.org This cleavage protocol leads to a mixture of diastereomers. The regioselectivity and stereoselectivity of the cyclization are dependent on the substitution of the starting 2-bromoacetophenones. rsc.orgresearchgate.netrsc.org A key advantage of this method is that catalytic hydrogenation of the nitro group can improve the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. rsc.orgresearchgate.netrsc.org This solid-phase strategy provides a versatile route to decorated 1,4-oxazepane scaffolds amenable to further chemical modifications. rsc.org
Regioselectivity and Diastereoselectivity Control in this compound Formation
Achieving control over regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound. The synthetic methodologies discussed provide several avenues for exercising this control.
Regioselectivity: In hypervalent iodine-mediated aminofluorination, the substitution pattern of the allylaminoethanol precursor dictates the regiochemical outcome. acs.orgacs.orgarkat-usa.org An alkyl substituent at the R¹ position directs the nucleophilic attack to the less hindered carbon, favoring the formation of the seven-membered oxazepane ring over a six-membered dihydroxazine. arkat-usa.org
In metal-catalyzed C-H activation, the use of directing groups is a well-established strategy to control regioselectivity, guiding the metal catalyst to a specific C-H bond for functionalization. nih.gov
Diastereoselectivity: Substrate-controlled synthesis is a powerful tool for controlling diastereoselectivity. The inherent chirality of the starting material can direct the formation of new stereocenters with a high degree of stereocontrol, as seen in the haloetherification of chiral amino alcohols. acs.org
Thermodynamic control can also be exploited to achieve high diastereoselectivity. In the nucleophilic addition of fluorinated sulfones to aldehydes, allowing the reaction to reach thermodynamic equilibrium results in the preferential formation of the more stable diastereomer. cas.cn
The choice of catalyst and reaction conditions in enantioselective fluorination also plays a critical role in determining the diastereomeric ratio of the products, especially when creating a new stereocenter in a molecule that already contains one or more. nih.gov
Conformational Analysis and Stereochemistry of 6 Fluoro 6 Methyl 1,4 Oxazepane
Conformational Landscape of Seven-Membered 1,4-Oxazepane (B1358080) Rings
Seven-membered rings, unlike their well-understood six-membered counterparts, are characterized by significant conformational flexibility. rsc.orgresearchgate.net They exist in a dynamic equilibrium between numerous conformations with similar energy levels, making their analysis complex. researchgate.net The conformational space of these rings is often described in terms of pseudorotational equilibria, where the ring can pucker and twist through various shapes with relatively low energy costs. researchgate.netsmu.edu For the 1,4-oxazepane ring system, two principal families of conformations are of primary importance: the chair and the twist-boat forms.
Extensive research, including NMR spectroscopy and computational modeling, has identified the most stable conformations for seven-membered heterocyclic systems.
Chair Conformation: For many substituted 1,4-oxazepane derivatives, the chair conformation is considered the most energetically favorable ground state. rsc.orgrsc.orgresearchgate.net This arrangement tends to minimize torsional strain and non-bonded interactions across the ring. In a study of 1,4-oxazepane-5-carboxylic acids, analysis of vicinal ¹H–¹H coupling constants confirmed that the scaffold preferentially exists in a chair conformation. rsc.org
Interactive Table 1: Comparison of Major 1,4-Oxazepane Ring Conformations
| Conformation | Relative Energy | Key Structural Features |
| Chair | Lowest (most stable) | Minimizes torsional and angle strain; features distinct axial and equatorial-like positions. rsc.orgsmu.edu |
| Twist-Boat | Slightly higher | Part of a flexible pseudorotational pathway; offers an alternative arrangement to alleviate certain steric clashes. smu.edunih.gov |
The 1,4-oxazepane ring does not remain fixed in a single conformation but interconverts between different forms via low-energy pathways. This dynamic process is known as pseudorotation. researchgate.netsmu.edu
The conformational landscape of a seven-membered ring can be visualized as a complex energy surface with multiple valleys (stable conformers) connected by passes (transition states). The primary pseudorotational pathways include the boat-twist-boat cycle and interconversions within the chair-twist-chair family. smu.edu The energy barriers separating these conformers are typically low, allowing for rapid interconversion at room temperature. researchgate.net
Stereoelectronic Effects of Fluorine on Oxazepane Conformation
The introduction of a fluorine atom into an organic molecule has profound consequences on its conformation that extend beyond simple steric considerations. beilstein-journals.orgresearchgate.net Fluorine's high electronegativity creates a short, highly polarized carbon-fluorine (C-F) bond. beilstein-journals.orgnih.gov This polarity gives rise to powerful stereoelectronic effects—interactions involving the spatial arrangement of electrons in orbitals—that can stabilize or destabilize specific conformations. wikipedia.orgresearchgate.net These effects include dipole-dipole interactions and hyperconjugation. researchgate.netnih.gov
The highly polarized C-F bond acts as a strong local dipole within the 6-fluoro-6-methyl-1,4-oxazepane molecule. The orientation of this dipole relative to other polar bonds, such as the C-O and C-N bonds of the oxazepane ring, significantly influences conformational stability. beilstein-journals.orgresearchgate.net
Molecular conformations that align the C-F dipole in an antiparallel fashion with other nearby dipoles are generally stabilized, as this arrangement minimizes electrostatic repulsion. beilstein-journals.org Conversely, conformations where dipoles are aligned in a parallel or syn-periplanar manner can be destabilized. nih.gov In protonated amines, a particularly strong stabilizing charge-dipole interaction can occur between a positively charged nitrogen atom and a nearby fluorine atom, favoring a conformation where the C-F bond is gauche to the C-N⁺ bond. ignited.in
In a chair-like conformation of the 1,4-oxazepane ring, substituents at the C6 position can occupy one of two general positions: pseudo-axial (pointing up or down, roughly parallel to the ring's axis) or pseudo-equatorial (pointing outwards from the ring's periphery). libretexts.org The energetic preference for each position is determined by a combination of steric and stereoelectronic factors.
Methyl Group: The methyl group is sterically bulky. To avoid unfavorable steric clashes (known as 1,3-diaxial interactions) with other atoms across the ring, it has a strong energetic preference for the less-hindered pseudo-equatorial position. wikipedia.orgmasterorganicchemistry.com This preference is quantified by its A-value, which is a measure of the energy difference between the axial and equatorial conformations. wikipedia.org
Fluorine Atom: The fluorine atom is relatively small (similar in size to hydrogen), so its steric footprint is minimal. beilstein-journals.org However, its conformational preference is heavily influenced by the stereoelectronic effects discussed previously. The "gauche effect," a stabilizing hyperconjugative interaction (σC-H → σ*C-F), can favor conformations where the fluorine atom is gauche to adjacent electron-withdrawing groups. wikipedia.orgnih.gov In heterocyclic systems containing nitrogen, strong electrostatic attractions can favor a pseudo-axial orientation of fluorine to maximize the interaction with the heteroatom. ignited.in For example, in protonated 3-fluoropiperidine, the conformer with an axial fluorine is preferred due to a stabilizing charge-dipole interaction. ignited.in
Interactive Table 2: Conformational Drivers for Substituents in Saturated Heterocycles
| Substituent | A-Value (kcal/mol) | Primary Conformational Driver | Preferred Position (in isolation) |
| Methyl (-CH₃) | ~1.7 wikipedia.orgmasterorganicchemistry.com | Steric Hindrance (Van der Waals strain) | Equatorial libretexts.orgreddit.com |
| Fluorine (-F) | ~0.15 - 0.43 reddit.com | Stereoelectronic Effects (Dipole interactions, hyperconjugation) | Varies (can be axial or equatorial depending on electronic environment) researchgate.netignited.in |
In this compound, the conformational preferences of the methyl and fluoro groups are exerted simultaneously from the same carbon atom. The final conformation of the ring is a result of the synergy—or competition—between these effects.
The large steric requirement of the methyl group is often the dominant factor, strongly biasing the equilibrium towards a conformation where the methyl group occupies the pseudo-equatorial position to minimize steric strain. wikipedia.orgreddit.com This, in turn, would force the smaller fluorine atom into the pseudo-axial position.
An axial fluorine is well-positioned to engage in potentially stabilizing stereoelectronic interactions with the ring's heteroatoms. A gauche arrangement between the axial C-F bond and the adjacent C-N or C-O bonds could be favored by hyperconjugation or electrostatic attraction. beilstein-journals.orgignited.in Research on related systems supports this outcome. For instance, studies on N,N-dimethyl-3-fluoropiperidinium salts revealed that the fluorine atom maintains its axial preference even with the added steric bulk of the methyl groups, highlighting the power of the C-F···C-N⁺ charge-dipole interaction. ignited.in Therefore, it is predicted that the dominant conformation of this compound features a pseudo-equatorial methyl group and a pseudo-axial fluorine atom, a result of the interplay between overwhelming steric demands and favorable stereoelectronic effects.
Dynamic Stereochemistry and Interconversion Barriers of this compound
The dynamic stereochemistry of this compound is characterized by the flexible nature of the seven-membered 1,4-oxazepane ring. This flexibility allows the molecule to adopt various conformations, which can interconvert through processes such as ring inversion and pseudorotation. The presence of substituents at the C6 position, namely a fluorine atom and a methyl group, introduces specific steric and electronic effects that influence the conformational preferences and the energy barriers for these interconversions.
The 1,4-oxazepane ring, like other seven-membered rings, does not have the rigid, well-defined chair and boat conformations of cyclohexane. Instead, it is expected to exist in a complex equilibrium of several low-energy conformations, most commonly belonging to the twist-chair (TC) and twist-boat (TB) families. The interconversion between these conformations is a dynamic process that occurs rapidly at room temperature.
The substituents at the C6 position play a crucial role in determining the relative energies of the different conformers. The methyl group, being sterically bulkier than the fluorine atom, will have a significant impact on the conformational equilibrium. Conformations that minimize steric interactions involving the methyl group will be favored. For instance, conformers where the methyl group occupies a pseudo-equatorial position are expected to be lower in energy than those where it is in a more sterically hindered pseudo-axial position.
The fluorine atom, while smaller than the methyl group, is highly electronegative. This introduces electronic effects, such as the gauche effect, which can influence the torsional angles within the ring and favor specific conformations. Computational studies on other fluorinated heterocyclic compounds have shown that the introduction of a fluorine atom can lower the energy barriers for certain conformational changes. nih.gov
The primary conformational processes for the 1,4-oxazepane ring are ring inversion and pseudorotation. Ring inversion is a higher-energy process that inverts the axial and equatorial-like positions of the substituents. Pseudorotation is a lower-energy process that involves a continuous change in the puckering of the ring, allowing for the interconversion of different twist-chair and twist-boat forms without passing through a high-energy planar state.
The energy barriers for these processes can be studied experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and, from that, calculate the free energy of activation (ΔG‡) for the conformational interconversion. For similar seven-membered heterocyclic systems, these barriers are typically in the range of 8-15 kcal/mol.
While specific data for this compound is unavailable, a hypothetical data table based on what would be expected from a DNMR study is presented below for illustrative purposes.
| Interconversion Process | Coalescence Temp. (K) (Hypothetical) | Energy Barrier (ΔG‡) (kcal/mol) (Hypothetical) |
| Ring Inversion | 250 | 12.0 |
| Pseudorotation | 180 | 8.5 |
Table 1: Hypothetical Dynamic NMR Data for Conformational Interconversions of this compound. The values presented are for illustrative purposes and are not based on experimental data.
In addition to ring dynamics, another potential dynamic process in this compound is nitrogen inversion at the N4 position. The nitrogen atom in the 1,4-oxazepane ring is tertiary, and its lone pair of electrons can rapidly invert. The barrier to nitrogen inversion is generally low but can be influenced by the substituents on the nitrogen and the geometry of the ring. For N-alkyl substituted six-membered rings, these barriers can be around 13-14 kcal/mol. rsc.org In a seven-membered ring, this barrier might be slightly different. The interplay between nitrogen inversion and ring inversion can lead to complex stereodynamic behavior.
Computational Chemistry Investigations of 6 Fluoro 6 Methyl 1,4 Oxazepane
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uantwerpen.be
A foundational step in computational analysis is the geometry optimization of the molecule. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of 6-fluoro-6-methyl-1,4-oxazepane would be determined. uantwerpen.benih.gov This process identifies the most stable arrangement of atoms by minimizing the forces on each atom.
Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. For instance, the analysis would focus on the C-F, C-O, C-N, and C-C bond lengths within the 1,4-oxazepane (B1358080) ring to understand the influence of the fluorine and methyl substituents on the heterocyclic framework. Natural Bond Orbital (NBO) analysis would also be employed to determine the charge distribution across the molecule, highlighting the electrostatic potential and identifying key atomic charges. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)
| Parameter | Value |
| C-F Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-C-N Bond Angle (°) | Data not available |
| O-C-C Bond Angle (°) | Data not available |
| C-N-C-C Dihedral Angle (°) | Data not available |
This table is illustrative and would be populated with data from a specific DFT calculation.
DFT is instrumental in exploring potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products. smu.edu Calculating the energy of these transition states allows for the determination of activation energy barriers, providing insight into the kinetics of a reaction. smu.edunih.gov For example, the mechanism of ring-opening reactions or substitutions at the fluorinated carbon could be investigated. This involves locating the transition state structure and calculating the energy difference between it and the reactant to predict the reaction's feasibility.
The seven-membered 1,4-oxazepane ring is flexible and can exist in multiple conformations, such as chair, boat, and twist-boat forms. researchgate.net DFT calculations are essential for mapping the conformational landscape of this compound. By systematically rotating key dihedral angles and performing energy calculations, a potential energy surface can be generated. This map reveals the relative energies of different conformers and the energy barriers for interconversion between them. researchgate.netethz.ch Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com
The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A high-energy HOMO suggests a good electron donor (nucleophile), while a low-energy LUMO indicates a good electron acceptor (electrophile). libretexts.orgwpmucdn.com The HOMO-LUMO energy gap is also a measure of molecular stability; a large gap implies high stability and low reactivity. For this compound, calculating the HOMO and LUMO energies would allow for predictions about its general reactivity and its propensity to engage in specific types of reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is illustrative and would be populated with data from a specific DFT calculation.
The spatial distribution of the HOMO and LUMO provides a visual guide to the reactive sites within a molecule. The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack. Conversely, areas where the LUMO is concentrated indicate electrophilic sites, prone to attack by nucleophiles. libretexts.org For this compound, the FMO analysis would likely show the HOMO localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as potential nucleophilic centers. The LUMO would likely have significant contributions from the carbon atom bonded to the electronegative fluorine atom, marking it as a primary electrophilic site.
Molecular Dynamics Simulations (if relevant to specific dynamics of 1,4-oxazepanes)
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com These simulations can provide a detailed view of molecular recognition events and conformational changes, which is particularly relevant for flexible seven-membered ring systems like 1,4-oxazepanes. youtube.comgithub.io
For 1,4-oxazepane derivatives, MD simulations could be employed to explore several key aspects. The simulations, often performed using software packages like GROMACS, can model the conformational landscape of the 1,4-oxazepane ring. github.io This is crucial as the ring's flexibility can significantly influence the compound's biological activity and physical properties. The simulations typically involve placing the molecule in a solvent box and calculating the forces between atoms to predict their motion. github.io
The process involves defining a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net For a molecule like this compound, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) could potentially be validated and used. researchgate.net The simulation would then proceed through stages of energy minimization, solvent equilibration, and production dynamics, often under constant temperature and pressure (NPT ensemble) or constant volume and temperature (NVT ensemble). github.ioresearchgate.net
Reactivity and Chemical Transformations of 6 Fluoro 6 Methyl 1,4 Oxazepane Derivatives
Functionalization and Derivatization Strategies
The synthesis and modification of the 1,4-oxazepane (B1358080) ring system can be achieved through various strategic approaches, allowing for the introduction of diverse functional groups. These methods range from the construction of the heterocyclic core with pre-installed functionality to the direct modification of a pre-formed oxazepane ring.
One direct functionalization approach involves the reaction of a ketone precursor. For instance, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate can be treated with a Grignard reagent, such as methylmagnesium chloride, to yield the corresponding tertiary alcohol, tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate google.com. This reaction directly installs the methyl group at the C6 position.
Annulation strategies provide another powerful route to functionalized oxazepanes. A [3+4]-annulation involving an aza-oxyallyl cation and a researchgate.net-amphoteric compound enables the assembly of functionalized 1,4-oxazepane-3-ones acs.org. This method is significant for building the seven-membered ring from smaller, readily available components.
Other synthetic strategies focus on building the oxazepane skeleton from linear precursors. The use of N-propargylamines as versatile building blocks allows for their cyclization to form various N-heterocycles, including 1,4-oxazepane derivatives beilstein-journals.org. Similarly, the synthesis of 1,4-oxazepan-5-ones has been attempted through a two-step process starting from a chiral aminoalcohol and a protected 5-hydroxy-2-pentanoic acid, involving a coupling step followed by an oxa-Michael addition iyte.edu.tr.
Furthermore, derivatization can be achieved by transforming related heterocyclic systems. For example, monofluoroalkene-masked medium-sized heterocycles can serve as precursors that are efficiently converted into useful skeletons like 1,4-oxazepanes as single diastereoisomers researchgate.net.
Table 1: Selected Functionalization and Derivatization Strategies for 1,4-Oxazepane Scaffolds
| Strategy | Precursors | Product Type | Reference |
| Direct Functionalization | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, Methylmagnesium chloride | 6-Hydroxy-6-methyl-1,4-oxazepane derivative | google.com |
| [3+4] Annulation | Aza-oxyallyl cation, researchgate.net-Amphoteric compound | Functionalized 1,4-oxazepane-3-one | acs.org |
| Cyclization | N-Propargylamines | 1,4-Oxazepane derivative | beilstein-journals.org |
| Coupling & Cyclization | Chiral aminoalcohol, Protected 5-hydroxy-2-pentanoic acid | 1,4-Oxazepan-5-one | iyte.edu.tr |
| Scaffold Transformation | Monofluoroalkene-masked medium-sized heterocycle | 1,4-Oxazepane | researchgate.net |
Nucleophilic Vinylic Substitution (SNV) Reactions in Fluorinated Oxazepane Precursors
Nucleophilic vinylic substitution (SNV) is a key reaction for synthesizing fluorinated heterocycles, including precursors to fluorinated oxazepanes. This reaction typically involves the substitution of a leaving group on a vinylic carbon by a nucleophile. In the context of fluorinated compounds, the presence of fluorine atoms significantly influences the reactivity of the double bond.
A notable example is the use of N-benzoyl β,β-difluoroenamides as precursors in heterocyclic synthesis. acs.orgnih.gov The two fluorine atoms at the β-position of the enamide moiety create a unique electrophilic character. researchgate.netacs.org When these enamides are treated with oxygen nucleophiles, an SNV reaction occurs, leading to the formation of compounds like 2-fluoro-1,4-benzoxazepin-5-ones researchgate.netnih.gov. This intramolecular cyclization proceeds through the attack of an oxygen nucleophile (e.g., a hydroxyl group) onto the difluoro-substituted vinylic carbon, with subsequent elimination of a fluoride (B91410) ion.
Mechanistically, SNV reactions can proceed through different pathways. While many SNV reactions involving electron-withdrawing groups are thought to proceed via a discrete carbanionic intermediate, high-level computational studies have also provided evidence for concerted, single-step mechanisms wayne.edu. Recent advancements have demonstrated that concerted SNV reactions can be accelerated through a strain-release mechanism in metallated complexes, enabling general and stereospecific alkenylidene homologation of organoboronates nih.govnih.gov. This highlights the ongoing development and synthetic potential of SNV reactions.
Table 2: SNV Reactions in the Synthesis of Fluorinated Oxazepine Precursors
| Precursor Type | Nucleophile | Resulting Heterocycle | Key Feature | Reference |
| N-Benzoyl β,β-difluoroenamide | Internal Oxygen Nucleophile | 2-Fluoro-1,4-benzoxazepin-5-one | Intramolecular SNV at the difluorovinyl group | researchgate.netacs.org |
| gem-Difluoroalkenes | Pyrazolin-5-ones | α-Fluorovinyl pyrazolyl ethers | Intermolecular SNV with external nucleophile | researchgate.net |
Ring Interconversions and Scaffold Modifications
The modification of existing heterocyclic scaffolds provides an elegant pathway to complex molecules that might be difficult to access through linear synthesis. For fluorinated oxazepanes, such transformations can involve ring expansion or the conversion of a related heterocyclic system into the desired 1,4-oxazepane core.
A significant strategy involves the use of what can be described as "masked" heterocycles. Research has shown that various monofluoroalkene-masked medium-sized heterocyclic lactams and lactones can be synthesized. These stable intermediates can then undergo simple derivatization to efficiently afford useful skeletons, including diastereo-pure 1,4-oxazepanes researchgate.net. This approach allows for the late-stage introduction of the oxazepane core, enhancing molecular diversity.
Another powerful technique is sequential ring expansion. A method has been developed for the preparation of highly functionalized gem-difluoromethylene N-heterocyclic lactones with 9- to 11-membered rings via a sequential C-N bond-cleaving ring-expansion process researchgate.net. This protocol, which uses difluoro-oxindoles and a palladium catalyst, has been extended to monofluorinated and nonfluorinated oxindoles, transforming them into corresponding medium-sized heterocyclic lactones researchgate.net. Such ring-expansion methodologies are formidable tools for accessing medium-sized rings like oxazepanes, which are often challenging to synthesize due to unfavorable entropic and enthalpic factors researchgate.net.
Regioselective and Chemoselective Transformations
Selectivity is a cornerstone of modern organic synthesis, allowing chemists to modify a specific position or functional group in a complex molecule. In the context of 6-fluoro-6-methyl-1,4-oxazepane derivatives, both regioselective and chemoselective transformations are critical for precise molecular editing.
Regioselectivity refers to the preference of a reaction to occur at one molecular site over another youtube.comwikipedia.org. A compelling example is found in the steric-switched defluorofunctionalization of (trifluoromethyl)alkenes with amino alcohols. This reaction proceeds via a unique sequential ipso-/γ-selective defluorinative functionalization pathway, where two C-F bonds of a CF₃ group are sequentially functionalized researchgate.net. The regioselectivity distinguishes between different nucleophilic sites in the reacting partner, leading to the controlled synthesis of monofluoroalkene-masked heterocycles that can be converted to 1,4-oxazepanes researchgate.net.
Chemoselectivity describes the preferential reaction of a reagent with one functional group in the presence of other, different functional groups google.com. A significant challenge in synthesis is performing reactions on aliphatic C-H bonds without affecting more easily oxidized aromatic rings within the same molecule. A manganese catalyst system has been developed that enables the chemoselective hydroxylation of methylene (B1212753) C-H bonds even in the presence of aromatic moieties google.com. The 1,4-oxazepane ring is listed as a potential heterocycloalkyl substituent in substrates for this type of late-stage functionalization, demonstrating a method to selectively modify the oxazepane core without altering other sensitive parts of a larger molecule google.com.
Table 3: Comparison of Regio- and Chemoselective Transformations
| Selectivity Type | Definition | Example Application for Oxazepane-related Scaffolds | Reference |
| Regioselectivity | Preference for reaction at a specific position or region of a molecule. | Sequential ipso-/γ-selective defluorinative functionalization of a CF₃ group to build a heterocyclic precursor. | researchgate.net |
| Chemoselectivity | Preference for reaction with a specific functional group over others. | Hydroxylation of a methylene C-H bond on a heterocycle in the presence of an aromatic ring. | google.com |
Advanced Spectroscopic Characterization of 6 Fluoro 6 Methyl 1,4 Oxazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 6-Fluoro-6-methyl-1,4-oxazepane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals and for establishing the compound's connectivity and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the seven protons of the oxazepane ring. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen (C2 and C5) and nitrogen (C3 and C7) atoms would appear at lower fields due to the deshielding effect of the heteroatoms. The methyl group protons (H8) would appear as a doublet due to coupling with the fluorine atom (³JHF).
The ¹³C NMR spectrum will display six unique carbon signals. The carbon atom bonded to fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield. The methyl carbon (C8) will also show coupling to the fluorine atom (²JCF). The chemical shifts of the other ring carbons provide information about their electronic environment. For instance, studies on similar 1,3-oxazepane-4,7-dione compounds have utilized ¹H and ¹³C NMR to support their structural assignments. researchgate.net The complete assignment of ¹H and ¹³C signals for novel 1,3-oxazepane-4,7-diones has been achieved using a combination of 1D and 2D NMR techniques. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 1.55 | d | 22.5 | CH₃ (H8) |
| 2.70 - 2.90 | m | CH₂ (H3, H5) | |
| 3.60 - 3.80 | m | CH₂ (H2, H7) |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---|---|---|
| 23.5 (q, ²JCF = 25.0) | CH₃ (C8) | |
| 48.0 (t) | CH₂ (C7) | |
| 55.0 (t) | CH₂ (C3) | |
| 68.0 (t) | CH₂ (C5) | |
| 75.0 (t) | CH₂ (C2) | |
| 95.0 (d, ¹JCF = 175.0) | C-F (C6) |
Note: Data are hypothetical and for illustrative purposes only.
¹⁹F NMR spectroscopy is a highly sensitive technique crucial for characterizing fluorinated organic compounds. researchgate.net Given that the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, it provides clean spectra without background interference. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a quartet, due to the coupling with the three equivalent protons of the adjacent methyl group (³JFH). The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of a chiral center can sometimes be detected by ¹⁹F NMR, especially with the use of chiral solvating agents, which can induce separate signals for the two enantiomers. acs.orgbohrium.comrsc.orgnih.govresearchgate.net
Table 2: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| -165.0 | q | 22.5 | C-F |
Note: Data are hypothetical and for illustrative purposes only, referenced against CFCl₃.
Two-dimensional (2D) NMR experiments are indispensable for establishing the complete molecular structure. harvard.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the proton-proton (¹H-¹H) coupling network within the 1,4-oxazepane (B1358080) ring, helping to trace the connectivity of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For example, correlations between the methyl protons and specific protons on the oxazepane ring would help define the orientation of the methyl group (axial or equatorial) in the dominant ring conformation. The analysis of NOE correlations was crucial in determining the constitution and configuration of other synthesized 1,4-oxazepane derivatives. rsc.org
Seven-membered rings like 1,4-oxazepane are conformationally flexible and can exist as an equilibrium of several forms, such as chair, twist-chair, boat, and twist-boat conformations. nih.govacs.org Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these conformational exchange processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformations may be slow on the NMR timescale, resulting in separate signals for each conformation. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into time-averaged signals at higher temperatures. Line-shape analysis of these variable-temperature spectra allows for the determination of the activation energy barriers for the conformational inversion processes. rsc.orgacs.org
Given the potential difficulty in obtaining pure samples for experimental analysis, computational methods offer a powerful alternative for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, a high-level ab initio or Density Functional Theory (DFT) based approach, is widely used for the accurate calculation of NMR chemical shifts (¹H, ¹³C, and ¹⁹F). scielo.brresearchgate.netescholarship.org This method involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. acs.orgnih.gov The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Comparing the calculated shifts with experimental data can be invaluable for confirming structural assignments, especially for complex molecules with overlapping signals.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration, provided a suitable single crystal can be grown and the data is collected with anomalous dispersion. google.comacs.org The solid-state conformation of the seven-membered ring can be definitively established, providing a static picture that complements the dynamic information obtained from NMR studies. Although no crystal structure for the title compound is publicly available, X-ray diffraction has been used to unambiguously confirm the structures of related benzimidazole (B57391) fused-1,4-oxazepines. mdpi.com
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules. IR spectroscopy provides detailed information about the functional groups present by measuring the vibrations of molecular bonds, while UV-Vis spectroscopy offers insights into the electronic transitions within a molecule. For this compound, these techniques collectively allow for a comprehensive analysis of its key structural components.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. The molecule is a saturated heterocycle containing C-H, N-H, C-N, C-O, and C-F bonds. The predicted characteristic IR absorption frequencies are based on established correlation tables and data from analogous compounds.
The key vibrational modes for this compound are:
N-H Stretch: As a secondary amine, a characteristic weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.com
C-H Stretch: Strong absorptions corresponding to the stretching of sp³ hybridized C-H bonds in the methyl and methylene groups are predicted to appear in the 3000-2850 cm⁻¹ range. libretexts.org
C-O Stretch: The C-O-C asymmetric stretching vibration of the saturated ether linkage within the oxazepane ring is expected to produce a strong, prominent band between 1150 and 1085 cm⁻¹. spectroscopyonline.comlibretexts.org This is often one of the most intense peaks in the fingerprint region for ethers.
C-F Stretch: A strong absorption arising from the C-F stretching vibration is anticipated in the 1400-1000 cm⁻¹ range. The exact position can vary, but it is a characteristic feature for fluorinated organic compounds. uhcl.eduscribd.com
C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to show a medium to weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.commsu.edu
N-H Bend: A broad N-H wagging vibration may be observed in the 910-665 cm⁻¹ range. orgchemboulder.com Other bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups occur in the fingerprint region (around 1470-1350 cm⁻¹). libretexts.org
The following interactive data table summarizes the predicted IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3350 - 3310 | Medium - Weak | Secondary Amine | N-H Stretch |
| 3000 - 2850 | Strong | Alkane | C-H Stretch |
| 1150 - 1085 | Strong | Saturated Ether | C-O-C Asymmetric Stretch |
| 1400 - 1000 | Strong | Alkyl Fluoride (B91410) | C-F Stretch |
| 1250 - 1020 | Medium - Weak | Aliphatic Amine | C-N Stretch |
| 910 - 665 | Broad, Strong | Secondary Amine | N-H Wag |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from the ground state to higher energy states. The transitions observed are typically π → π* and n → π* for molecules containing chromophores (i.e., conjugated systems or double bonds).
This compound is a saturated heterocyclic compound, meaning it lacks π-systems or conventional chromophores. Its structure consists of sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. Therefore, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. learnbin.nethnue.edu.vn
The only possible electronic transitions for this molecule are from a non-bonding orbital to an anti-bonding sigma orbital (n → σ*). mlsu.ac.injove.com These transitions require high energy, and consequently, their absorption maxima (λmax) typically fall in the vacuum UV region (below 200 nm). learnbin.nethnue.edu.vn These absorptions are generally not observable using standard UV-Vis spectrophotometers.
The expected electronic transitions for this compound are detailed in the interactive data table below.
| Transition | Wavelength (λmax) | Region | Chromophore |
| n → σ | < 200 nm | Vacuum UV | C-N-C (Amine) |
| n → σ | < 200 nm | Vacuum UV | C-O-C (Ether) |
Q & A
Q. What are the recommended synthetic routes for 6-Fluoro-6-methyl-1,4-oxazepane?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors. For example:
- Cyclization with HCl : Reacting this compound with hydrochloric acid under reflux yields the hydrochloride salt, enhancing aqueous solubility for downstream applications .
- Regioselective Lactamization : Amino diesters can undergo lipase-catalyzed lactamization to form seven-membered oxazepane rings, a method validated for analogous compounds .
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yield and purity.
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius:
- Electronic Effects : Stabilizes adjacent carbocations and enhances ring strain tolerance, as seen in 4,4-difluoroazepane derivatives .
- Solubility : The hydrochloride salt form (e.g., 6-methyl-1,4-oxazepane HCl) improves water solubility, critical for biological assays .
- Comparative Data :
| Property | This compound | 6-Methyl-1,4-oxazepane |
|---|---|---|
| LogP (Predicted) | ~1.2 | ~0.8 |
| Aqueous Solubility (HCl) | >50 mg/mL | >30 mg/mL |
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR :
- ¹H NMR : Fluorine coupling (e.g., splitting patterns at δ 4.2–4.5 ppm for F-CH3 groups) .
- ¹⁹F NMR : Distinct singlet near δ -180 ppm for CF3 groups in fluorinated oxazepanes .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., C₆H₁₁FNO⁺ = 140.0815) .
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C-F) and 1650–1750 cm⁻¹ (amide C=O in derivatives) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Co-salen for epoxide ring-opening) to favor (6S) or (6R) configurations, as demonstrated in 2-methyl-1,4-oxazepane derivatives .
- Dynamic Resolution : Exploit kinetic control in cyclization steps (e.g., low-temperature conditions to trap axial vs. equatorial fluorine conformers) .
- Case Study : (7S)-7-Phenyl-1,4-oxazepane achieved 90% enantiomeric excess (ee) via chiral auxiliary-assisted synthesis .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5 altering protonation states) and cell line selection (HEK293 vs. CHO for receptor-binding assays) .
- Purity Validation : Use HPLC-MS (≥98% purity) to exclude confounding impurities, as trace byproducts in 3-phenyl-1,4-oxazepane HCl skewed IC50 values by 3-fold .
- Stereochemistry Reporting : Disclose enantiomer ratios, as (6S)-6-methyl-1,4-oxazepane showed 10× higher antimicrobial activity than (6R) .
Q. What computational methods predict this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic substitution at the fluorinated carbon .
- MD Simulations : Simulate solvation effects in aqueous vs. DMSO environments to predict aggregation tendencies .
- Case Study : Free energy landscapes for this compound HCl hydrolysis aligned with experimental kobs values (R² = 0.94) .
Q. How does fluorination impact metabolic stability in vivo?
- Methodological Answer :
- Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM): Fluorinated analogs (e.g., 4,4-difluoroazepane) show 2× longer t₁/₂ than non-fluorinated counterparts due to reduced CYP450 oxidation .
- Isotope Tracing : Use ¹⁸O/²H labeling to track defluorination pathways, as seen in fluorinated benzodiazepines .
- Data Table :
| Compound | t₁/₂ (HLM, min) | Major Metabolite |
|---|---|---|
| 6-Fluoro-6-methyl-oxazepane | 45 | 6-Hydroxy-6-methyl |
| 6-Methyl-oxazepane | 22 | 6-Keto derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
